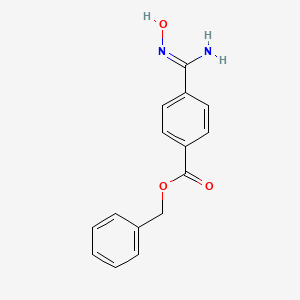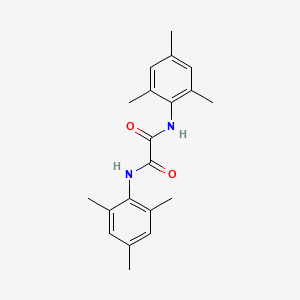
Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans is a chiral compound with significant interest in various scientific fields It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans typically involves the reaction of a suitable pyrrolidine derivative with a phenyl group. One common method includes the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are preferred for their efficiency and ability to produce large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The hydroxyl group and phenyl ring play crucial roles in its binding to enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rac-(3r,4s)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans
- Rac-(3r,4s)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
- Rac-(3r,4s)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans
Uniqueness
Rac-(3r,4s)-4-phenylpyrrolidin-3-ol hydrochloride, trans is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a phenyl ring
Propriétés
IUPAC Name |
4-phenylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-7-11-6-9(10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQNESYPIZUPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12102504.png)


![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)
